An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3-phenylpropanoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-3-phenylpropanoic acid, a halogenated carboxylic acid with applications in organic synthesis and as a potential building block for pharmacologically active molecules. This document details its physicochemical characteristics, spectroscopic profile, and relevant experimental protocols for its synthesis.
Core Chemical Properties
2-Bromo-3-phenylpropanoic acid, with the chemical formula C₉H₉BrO₂, is a derivative of phenylpropanoic acid. The presence of a bromine atom on the alpha-carbon and a phenyl group on the beta-carbon makes it a versatile intermediate for various chemical transformations.
Physicochemical Data
The following tables summarize the key quantitative data for 2-Bromo-3-phenylpropanoic acid and its common precursor, 2,3-dibromo-3-phenylpropanoic acid. Data for the individual enantiomers of 2-Bromo-3-phenylpropanoic acid are also included where available.
| Property | Value | CAS Number |
| Molecular Formula | C₉H₉BrO₂ | 16503-53-0 |
| Molecular Weight | 229.07 g/mol [1][2][3][4] | |
| Melting Point | 52°C[5] | |
| Boiling Point | 215.8°C (rough estimate)[5] | |
| Density | 1.4921 g/cm³ (rough estimate)[5] | |
| pKa | 2.82 ± 0.10 (Predicted)[5] | |
| XLogP3 | 2.6[1][2] | |
| Hydrogen Bond Donor Count | 1[3] | |
| Hydrogen Bond Acceptor Count | 2[1][2] | |
| Rotatable Bond Count | 3[3] |
Table 1: Physicochemical Properties of 2-Bromo-3-phenylpropanoic acid.
| Enantiomer | Melting Point | CAS Number |
| (R)-2-Bromo-3-phenylpropanoic acid | Not specified | 42990-55-6[2] |
| (S)-2-Bromo-3-phenylpropanoic acid | 145-155°C | 35016-63-8 |
Table 2: Melting Points of Enantiomers of 2-Bromo-3-phenylpropanoic acid.
| Property | Value | CAS Number |
| Molecular Formula | C₉H₈Br₂O₂ | 6286-30-2 |
| Molecular Weight | 307.97 g/mol | |
| Melting Point | 200°C (decomposes) | |
| Boiling Point | 321.5°C at 760 mmHg | |
| Density | 1.914 g/cm³ | |
| Flash Point | 148.3°C |
Table 3: Physicochemical Properties of 2,3-Dibromo-3-phenylpropanoic acid.
Spectroscopic Data
| Spectroscopy Type | Key Features for 2,3-Dibromo-3-phenylpropanoic acid |
| ¹H NMR | The aromatic protons typically appear in the range of 7.2-7.5 ppm. The proton attached to the carbon bearing the carboxylic acid group and a bromine atom (Cα-H) and the proton on the carbon with the other bromine and the phenyl group (Cβ-H) would appear further downfield, likely in the 5.10-5.45 ppm range. The carboxylic acid proton signal is expected to be a broad singlet at a high chemical shift, around 11.0 ppm.[6] |
| ¹³C NMR | The spectrum would show distinct signals for the carboxylic carbon, the two bromine-bearing carbons, and the aromatic carbons. |
| IR Spectroscopy | Characteristic peaks would include a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch from the carbonyl group (around 1700 cm⁻¹), and C-Br stretches at lower wavenumbers.[7] |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine. |
Table 4: Summary of Spectroscopic Data.
Experimental Protocols
The synthesis of 2-Bromo-3-phenylpropanoic acid is typically achieved through a two-step process starting from cinnamic acid. The first step involves the bromination of the double bond in cinnamic acid to form 2,3-dibromo-3-phenylpropanoic acid. The subsequent step is a selective dehydrobromination.
Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid from Cinnamic Acid
Materials:
-
trans-Cinnamic acid
-
Bromine
-
Glacial acetic acid
-
Diethyl ether
-
Sodium hydroxide solution (dilute)
-
Hydrochloric acid
-
Ethanol
-
Water
Procedure:
-
Dissolution: Dissolve 25 g of trans-cinnamic acid in 100-125 mL of dry diethyl ether in a round-bottom flask equipped with a dropping funnel.
-
Bromination: Cool the flask in an ice-water bath. Slowly add 27 g of bromine from the dropping funnel. It is important to perform this step in diffused light as the reaction can be vigorous in direct sunlight. The disappearance of the bromine color indicates the reaction is proceeding.
-
Work-up Option 1 (Evaporation): Once the addition is complete and the solution is colorless, remove the ether by evaporation. The crude product can then be recrystallized from dilute ethanol.
-
Work-up Option 2 (Extraction): Alternatively, the 2,3-dibromo-3-phenylpropanoic acid can be extracted by shaking the ether solution with a dilute sodium hydroxide solution to form the sodium salt. The aqueous layer is then separated and acidified with hydrochloric acid to precipitate the product.
-
Purification: The precipitated product is collected by filtration and can be recrystallized from dilute ethanol to yield colorless leaflets.[8]
Synthesis of (R)-2-Bromo-3-phenylpropanoic Acid from (D)-Phenylalanine
An alternative enantioselective synthesis starts from the corresponding amino acid.
Materials:
-
(D)-Phenylalanine
-
48% Hydrobromic acid
-
Sodium nitrite
-
Toluene
-
Demineralized water
Procedure:
-
Initial Setup: In a jacketed reactor under a nitrogen atmosphere, charge 48% hydrobromic acid, demineralized water, and toluene.
-
Addition of Amino Acid: Cool the mixture to 0°C and add (D)-phenylalanine.
-
Diazotization and Bromination: Further cool the mixture to between -4°C and -6°C. Slowly add a solution of sodium nitrite in demineralized water over several hours while maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction to proceed for a few more hours, then gradually warm to room temperature.
-
Work-up: Separate the organic and aqueous phases. The organic phase is washed with demineralized water.
-
Isolation: The organic solvent is removed under vacuum to yield (R)-2-bromo-3-phenylpropanoic acid.
Selective Dehydrobromination to 2-Bromo-3-phenylpropanoic Acid
While a specific detailed protocol for the selective dehydrobromination of 2,3-dibromo-3-phenylpropanoic acid to 2-bromo-3-phenylpropanoic acid was not found in the immediate search, the general principle involves the use of a base to eliminate one equivalent of HBr. The choice of base and reaction conditions is crucial to favor the formation of the desired product over other possible elimination or substitution products. A mild, non-nucleophilic base would be a logical choice to promote the desired elimination.
Visualizations
Synthetic Pathway of 2-Bromo-3-phenylpropanoic Acid
Caption: Synthetic route to 2-Bromo-3-phenylpropanoic acid.
Experimental Workflow for the Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid
Caption: Workflow for the synthesis and purification.
Biological Relevance and Applications
While direct involvement of 2-Bromo-3-phenylpropanoic acid in specific signaling pathways is not well-documented in publicly available literature, its structural motif is of interest in medicinal chemistry. Phenylpropanoic acid derivatives are known to exhibit a range of biological activities. For instance, some derivatives of 3-phenylpropanoic acid have shown antimicrobial properties, potentially through the inhibition of essential bacterial enzymes. Furthermore, a derivative, (S)-2-acetylthio-3-phenylpropanoic acid, has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes.[9] The reactivity of the carbon-bromine bond in 2-Bromo-3-phenylpropanoic acid makes it a useful starting material for the synthesis of a library of derivatives that could be screened for various biological activities.
Safety Information
2-Bromo-3-phenylpropanoic acid is classified as a corrosive substance. It is reported to cause severe skin burns and eye damage.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. prepchem.com [prepchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 2-Bromo-3-phenylpropanoic acid | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Solved Question 13 5 pts Double dehydrobromination reaction | Chegg.com [chegg.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. benchchem.com [benchchem.com]
